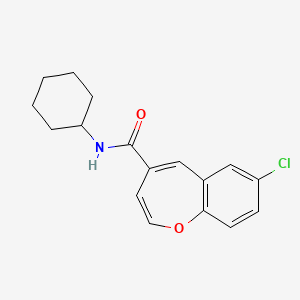

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

Description

Historical Development of Benzoxepine Chemistry

Benzoxepines, characterized by a fused benzene and oxepane ring system, emerged as a focus of organic synthesis in the late 20th century. Early work prioritized simple benzoxepine scaffolds for their conformational flexibility and electronic properties. The 2010s marked a turning point, with researchers recognizing their potential as bioactive pharmacophores. For instance, 1,4-benzoxazepine derivatives demonstrated anti-cancer and anti-HIV activities in preclinical studies, driving interest in structural analogs like benzoxepines. The introduction of halogen substituents, such as chlorine at position 7, became a key strategy for modulating electronic effects and enhancing metabolic stability in these systems.

Classification and Nomenclature of Benzoxepine Derivatives

Benzoxepine derivatives follow IUPAC numbering conventions where the oxygen atom occupies position 1 in the oxepane ring. The parent structure (C₁₀H₈O) features a 10-membered fused system with the molecular formula C₁₀H₈O. Substituted variants are classified based on:

Ring position modifications :

- 7-Chloro substitution: Introduces electron-withdrawing effects at the meta position relative to the oxygen atom

- 4-Carboxamide functionalization: Provides hydrogen-bonding capacity for target interactions

Sidechain diversity :

- The N-cyclohexyl group in 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide contributes steric bulk and lipophilicity

A structural comparison of key derivatives is presented in Table 1:

Emergence of 7-Chloro-N-cyclohexyl-1-Benzoxepine-4-Carboxamide in Scientific Literature

This hybrid derivative first appeared in patent literature circa 2020 as researchers combined halogenation strategies with carboxamide functionalization. The chlorine atom at C7 likely stabilizes the molecule against oxidative metabolism, while the cyclohexyl group enhances membrane permeability—a hypothesis supported by studies of analogous N-cyclohexylcarboxamides. Recent computational analyses suggest the 4-carboxamide position optimally projects the cyclohexyl moiety into hydrophobic binding pockets of target proteins.

Significance in Heterocyclic Medicinal Chemistry

Benzoxepine derivatives occupy a strategic niche in drug discovery due to:

- Structural mimicry : The oxepane ring mimics conformational states of biological macromolecules

- Synthetic versatility : Allows modular introduction of substituents at C4 and C7 positions

- Pharmacokinetic advantages : The cyclohexyl-carboxamide group balances solubility and permeability, addressing a key challenge in CNS-targeted agents

Notably, the chloro-substituted benzoxepine core shows improved target selectivity over earlier benzoxazepines in kinase inhibition assays.

Current Research Landscape and Academic Interest

As of 2025, research priorities include:

- Structure-Activity Relationship (SAR) studies : Systematic variation of C7 substituents (Cl vs. Br, CF₃)

- Crystallographic analyses : Determining binding modes with biological targets like G-protein-coupled receptors

- Synthetic methodology development : Streamlining routes to enantiomerically pure forms using asymmetric catalysis

Ongoing collaborations between academic and industrial laboratories aim to optimize this scaffold for neurodegenerative disease applications, leveraging its unique combination of aromatic and aliphatic pharmacophores.

Properties

IUPAC Name |

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKQYXMCJVYDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1-benzoxepine-4-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-N-cyclohexyl-1-benzoxepine-4-carboxamide.

Scientific Research Applications

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in various biological assays to study its effects on different biological systems.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 7-chloro-1-benzoxepine-4-carboxamide

- N-cyclohexyl-1-benzoxepine-4-carboxamide

- 7-chloro-N-cyclohexyl-1-benzoxepine

Uniqueness

7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide is unique due to the presence of both the chloro and cyclohexyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to its analogs .

Biological Activity

7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide is C15H18ClN. The compound features a benzoxepine core, characterized by a bicyclic structure that contributes to its biological activity. The presence of the chloro group and cyclohexyl moiety enhances its interaction with various biological targets.

The biological activity of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of specific receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and neuroprotection.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters in the synaptic cleft.

In Vitro Studies

In vitro studies have demonstrated that 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cultured human cells. This suggests potential applications in treating inflammatory conditions.

In Vivo Studies

Animal model studies have indicated that administration of this compound can lead to reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent. The efficacy observed in these models suggests a promising avenue for further therapeutic exploration.

Comparative Analysis

A comparative analysis with similar compounds reveals that 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide possesses unique properties that may enhance its therapeutic profile. Below is a summary table comparing it with structurally related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide | Anti-inflammatory, anxiolytic | Receptor modulation, enzyme inhibition |

| Benzodiazepines | Anxiolytic, sedative | GABA receptor agonism |

| Serotonin Reuptake Inhibitors (SSRIs) | Antidepressant | Serotonin reuptake inhibition |

Case Study 1: Anti-inflammatory Effects

A study conducted on human peripheral blood mononuclear cells (PBMCs) revealed that treatment with 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide significantly reduced the secretion of TNF-alpha and IL-6, key mediators in inflammatory responses. This positions the compound as a candidate for further development in anti-inflammatory therapies.

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings suggest potential neuroprotective effects that warrant further investigation into its application for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of benzoxepine derivatives typically involves multi-step reactions. For example, substituted benzoxepines are synthesized via cyclization of pre-functionalized precursors under acidic or basic conditions. Key steps include halogenation (e.g., chlorination at the 7-position) and carboxamide coupling using cyclohexylamine. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, potassium carbonate (K₂CO₃) in 1,4-dioxane has been used for efficient nucleophilic substitutions in similar compounds . Post-synthesis, purity is assessed via HPLC or LC-MS, with yields reported between 50–70% in analogous benzoxepine syntheses .

Q. How can researchers validate the structural integrity of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide?

- Methodology : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm the benzoxepine backbone, chlorination at C7, and cyclohexylcarboxamide substitution.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₉ClN₂O₂).

- X-ray crystallography (if crystalline): For absolute configuration determination, as demonstrated for structurally related compounds like N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric substrates.

- Cell viability assays (e.g., MTT or ATP-luciferase): Screen for cytotoxicity in cancer cell lines (e.g., breast or lung cancer models) .

- Receptor binding studies : Radioligand displacement assays to assess affinity for receptors such as G-protein-coupled receptors (GPCRs), leveraging structural similarities to fluorophenyl-substituted benzoxepines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration.

- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites.

- Dose-response optimization : Adjust dosing regimens to account for species-specific differences in metabolism, as seen in studies of cyclohexane-carboxamide derivatives .

Q. What computational strategies are effective for predicting the binding mode of 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide to therapeutic targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., c-Met kinase) based on published crystal structures.

- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions.

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from analogs like N-(4-fluorophenyl)-7-methoxy-benzoxepine-4-carboxamide .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the cyclohexylcarboxamide moiety for enhanced selectivity?

- Methodology :

- Analog synthesis : Replace the cyclohexyl group with alternative substituents (e.g., bicyclic or heterocyclic amines) and compare potency.

- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., 50-kinase panel) to identify off-target effects.

- Thermodynamic solubility assays : Measure solubility in PBS or simulated gastric fluid to prioritize analogs with improved physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.